Derenofylline
Overview
Description
Derenofylline belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines . These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system, which is an pyrrolopyrimidine isomers having the 3 ring nitrogen atoms at the 1-, 5-, and 7-positions .
Molecular Structure Analysis
Derenofylline has a molecular formula of C18H20N4O . Its IUPAC name is 4-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexan-1-ol . The molecular weight of Derenofylline is 308.4 g/mol .Physical And Chemical Properties Analysis
Derenofylline has a molecular weight of 308.4 g/mol . It has a molecular formula of C18H20N4O . The compound is part of the class of organic compounds known as pyrrolo [2,3-d]pyrimidines .Scientific Research Applications
Anti-Metastatic and Anti-Angiogenic Activity in Cancer Treatment
- Pentoxifylline in Cancer Treatment : Pentoxifylline, a phosphodiesterase inhibitor, exhibits anti-metastatic and anti-angiogenic activities against various human cancers. Specifically, it inhibits melanoma tumor growth and angiogenesis by targeting the STAT3 signaling pathway. This finding augments its potential application in melanoma and other cancer treatments (Kamran & Gude, 2013).
Cerebrovascular Disease Management
- Cerebral Blood Flow Improvement : In patients with chronic cerebrovascular disease, Pentoxifylline has shown efficacy in improving regional cerebral blood flow, suggesting its potential in managing cerebrovascular diseases (Hartmann et al., 1988).
Dermatology and Skin Flap Survival
- Enhancing Skin Flap Survival : Pentoxifylline has been identified as potentially beneficial in the treatment of skin flaps in danger of necrosis, based on experimental studies and clinical experiences. It improves the deformability of red blood cells, which is a key factor in flap survival (Takayanagi & Ogawa, 1980).
Cardiac Ischemia and Dysfunction Management
- Alleviating Cardiac Ischemia in Insulin Resistance : Pentoxifylline has protective effects against cardiac ischemia and dysfunction following experimental angina in insulin resistance. It inhibits the low-grade inflammation accompanying insulin resistance, offering a potential therapeutic approach (Azhar & El-Bassossy, 2014).
Enhancement of Alkylating Agents in Cancer Treatment
- Enhancing Alkylating Agent Efficacy : Pentoxifylline enhances the lethality of alkylating agents in human cancer cells and in mouse xenograft models. This suggests a novel approach to improve the therapeutic index of alkylators used for topical therapy of bladder cancer and potentially for systemic therapy of other malignancies (Fingert et al., 1988).
Immunological Effects
- Immunomodulatory Effects : Pentoxifylline has been shown to affect immune functions, including influencing the production of cytokines like tumor necrosis factor alpha. Its potential application could extend to treatments for conditions such as tumour-induced cachexia, organ transplantation, and AIDS (Balázs & Kiss, 1994).
Hemorrhagic Shock Treatment
- Improving Survival Following Hemorrhagic Shock : Pentoxifylline improves survival following experimental hemorrhagic shock. It enhances microcirculatory blood flow and has additive survival value to fluid resuscitation in such conditions (Coccia et al., 1988).
properties
IUPAC Name |
4-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-14-8-6-13(7-9-14)20-18-15-10-11-19-17(15)21-16(22-18)12-4-2-1-3-5-12/h1-5,10-11,13-14,23H,6-9H2,(H2,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZNJGHIKXAKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC(=NC3=C2C=CN3)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948047 | |
Record name | 4-[(2-Phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ylidene)amino]cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Derenofylline | |
CAS RN |
251945-92-3 | |
Record name | Derenofylline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251945923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Derenofylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12446 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[(2-Phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ylidene)amino]cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DERENOFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Q96UZ63W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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